![molecular formula C13H8ClFN4 B4392683 5-(2-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole](/img/structure/B4392683.png)
5-(2-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole
Overview
Description
5-(2-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole, commonly known as CFT or WIN 18,446, is a synthetic compound that belongs to the tetrazole class of drugs. It is a potent dopamine reuptake inhibitor (DRI) and has been studied extensively for its potential applications in scientific research.
Mechanism of Action
CFT works by binding to the dopamine transporter (DAT) and blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
CFT has been shown to have a number of biochemical and physiological effects, including increasing locomotor activity and inducing hyperactivity in animals. It has also been shown to increase the release of norepinephrine and serotonin in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using CFT in lab experiments is its potency as a 5-(2-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole, which allows for precise manipulation of the dopamine system. However, its use is limited by its potential for abuse and its potential to cause neurotoxicity.
Future Directions
There are a number of potential future directions for research on CFT, including investigating its effects on other neurotransmitter systems and exploring its potential as a treatment for addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand the potential risks and benefits of using CFT in scientific research.
Scientific Research Applications
CFT has been used in a variety of scientific research applications, including studies on the dopamine system in the brain. It has been shown to increase dopamine release and inhibit dopamine reuptake, making it a useful tool for studying the role of dopamine in behavior and addiction.
properties
IUPAC Name |
5-(2-chlorophenyl)-2-(4-fluorophenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4/c14-12-4-2-1-3-11(12)13-16-18-19(17-13)10-7-5-9(15)6-8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHHZHCTGICHAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)C3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199584 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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